Methionine Sulfoximine
Description
Historical Context and Discovery in Biological Systems
The story of L-methionine-[S]-sulfoximine begins not in a pristine laboratory, but with a mysterious canine illness. In the mid-20th century, dogs fed flour treated with nitrogen trichloride (B1173362) (a process known as the "agene" process) began exhibiting severe neurological symptoms, including seizures. umich.edu This led to the identification of the toxic agent as a derivative of the amino acid methionine, which was subsequently named methionine sulfoximine (B86345). 4medchem.com
Further research delved into the specific stereoisomers of methionine sulfoximine, revealing that not all forms were created equal. It was discovered that of the four possible isomers, only L-methionine-S-sulfoximine possesses the potent convulsant activity and the ability to inhibit the critical enzyme, glutamine synthetase. berkeley.edunih.gov This discovery was pivotal, as it directly linked the compound's biological effect to a specific molecular target, laying the groundwork for its use as a specific biochemical probe. While initially identified due to its neurotoxic effects, this historical context has somewhat overshadowed its potential therapeutic applications, a perception that is gradually changing as researchers explore its effects at sub-convulsive doses. nih.govcore.ac.uk
Significance as a Research Tool in Biochemistry and Pharmacology
The primary significance of L-methionine-[S]-sulfoximine in research lies in its potent and irreversible inhibition of glutamine synthetase (GS) . wikipedia.orgmedchemexpress.com This enzyme plays a crucial role in nitrogen metabolism by catalyzing the formation of glutamine from glutamate (B1630785) and ammonia (B1221849). By inhibiting GS, MSO allows researchers to probe the consequences of glutamine depletion and ammonia accumulation in various biological systems.
In the field of biochemistry , MSO is widely used to study:
Nitrogen Metabolism: In organisms like cyanobacteria and plants, MSO has been instrumental in understanding the regulation of nitrogen fixation and assimilation. 4medchem.commedchemexpress.com Its use has demonstrated the importance of glutamine synthetase in these fundamental processes.
Amino Acid Metabolism: By blocking the conversion of glutamate to glutamine, MSO helps to elucidate the intricate pathways of amino acid synthesis and interconversion. nih.gov
Enzyme Kinetics and Mechanism: The interaction between MSO and glutamine synthetase serves as a classic example of mechanism-based irreversible inhibition, providing valuable insights for enzymologists. wikipedia.org
In pharmacology and neuroscience , MSO is a critical tool for investigating:
Neurotransmission: Glutamine is a precursor to the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA. By disrupting glutamine synthesis in astrocytes, MSO profoundly affects the glutamate-glutamine cycle, a key process for maintaining normal synaptic function. 4medchem.com
Epilepsy Research: The convulsant properties of MSO at high doses have made it a valuable agent for inducing seizures in animal models of epilepsy, allowing for the study of seizure mechanisms and the testing of potential anticonvulsant therapies. medchemexpress.comselleckchem.com
Neurological Disease Models: Sub-convulsive doses of MSO have been shown to be neuroprotective in rodent models of conditions like hyperammonemia and amyotrophic lateral sclerosis (ALS), suggesting that modulating glutamine synthesis could be a therapeutic strategy. nih.gov
Cellular Selection: In biotechnology, MSO is used as a selection agent in the production of recombinant proteins in Chinese hamster ovary (CHO) cells. 4medchem.comsigmaaldrich.com This system, which relies on the co-amplification of a gene of interest with the glutamine synthetase gene, offers advantages over other selection methods. 4medchem.com
Overview of Key Biological Roles and Research Trajectories
The central biological role of L-methionine-[S]-sulfoximine, as established through extensive research, is the irreversible inhibition of glutamine synthetase. This targeted action has spurred several key research trajectories aimed at understanding its broader physiological and pathophysiological implications.
One major research focus has been its effect on the central nervous system. The inhibition of astrocytic glutamine synthetase disrupts the glutamate-glutamine cycle, leading to an accumulation of glutamate and a decrease in glutamine. 4medchem.com This imbalance can result in excitotoxicity, a process implicated in various neurological disorders. wikipedia.org The convulsant effects of high doses of MSO are a direct consequence of this disruption. medchemexpress.comnih.gov Conversely, research into sub-convulsive doses has revealed potential neuroprotective effects, particularly in models of diseases characterized by ammonia toxicity or glutamate excitotoxicity. nih.gov
Another significant area of investigation involves the role of MSO in cellular metabolism beyond the nervous system. Its ability to inhibit glutamine synthetase has been exploited to study nitrogen metabolism in a wide range of organisms, from bacteria to plants. 4medchem.commedchemexpress.com Furthermore, MSO has been shown to inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (B108866). nih.gov However, in vivo studies in rodents have not shown a significant impact on brain glutathione levels, likely due to the slow turnover of this molecule in the brain. nih.gov
Current and future research trajectories are focused on leveraging the specific inhibitory properties of MSO for therapeutic benefit. There is growing interest in its potential use in treating conditions such as hepatic encephalopathy, where ammonia accumulation is a key pathological feature. researchgate.net Additionally, its effects on the immune system and in cancer biology are emerging areas of investigation. researchgate.net The development of more targeted delivery systems and a deeper understanding of its long-term effects will be crucial for translating the vast body of research on L-methionine-[S]-sulfoximine into clinical applications.
| Feature | Description |
| Primary Target | Glutamine Synthetase (GS) wikipedia.orgmedchemexpress.com |
| Mechanism of Action | Irreversible inhibition wikipedia.org |
| Key Biological Process Affected | Glutamate-Glutamine Cycle 4medchem.com |
| Primary Neurological Effect (High Dose) | Convulsant medchemexpress.comnih.gov |
| Potential Therapeutic Areas of Research | Neuroprotection, Hyperammonemia nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-DPVSGNNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936181 | |
| Record name | L-Methionine sulfoximine | |
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Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-39-4, 21752-32-9, 21752-31-8 | |
| Record name | L-Methionine-DL-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | L-Methionine-S,R-sulfoximine | |
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| Record name | Methionine sulfoximine, (S)- | |
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| Record name | Methionine sulfoximine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14103 | |
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| Record name | L-Methionine sulfoximine | |
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| Record name | L-Methionine sulfoximine | |
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| Record name | METHIONINE SULFOXIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHIONINE SULFOXIMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHIONINE SULFOXIMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Action and Enzyme Inhibition
Inhibition of γ-Glutamylcysteine Synthetase (γ-GCS)
In addition to its well-known effects on glutamine synthetase, L-methionine-[S]-sulfoximine also acts as an inhibitor of γ-glutamylcysteine synthetase (γ-GCS) nih.gov. This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (B108866) nih.gov.
The mechanism of inhibition of γ-GCS by MSO is similar to that of GS. MSO binds to the glutamate (B1630785) binding site of γ-GCS and, in the presence of ATP and magnesium or manganese ions, is converted to methionine sulfoximine (B86345) phosphate (B84403), which inhibits the enzyme .
By inhibiting γ-GCS, L-methionine-[S]-sulfoximine has the potential to disrupt the glutathione biosynthesis pathway nih.gov. Glutathione is a critical antioxidant and is involved in numerous cellular processes. However, studies in rodents have shown that the administration of MSO did not lead to a change in the glutathione content in the brain nih.gov. This suggests that under the conditions of those studies, the inhibition of γ-GCS by MSO may not have been sufficient to deplete glutathione levels, or that compensatory mechanisms were at play. One study in a specific cell line (GS-CHOK1SV) indicated that partial inhibition of GCL (the catalytic subunit of γ-GCS) activity by MSO could actually increase the productivity of a recombinant monoclonal antibody, suggesting a complex relationship between MSO, glutathione biosynthesis, and cellular metabolism nih.gov. Furthermore, MSO was found to lower glutathione levels by 90% in the proximal tubules of the kidney in rats nih.gov.
Differential In Vivo vs. In Vitro Effects on Glutathione Levels
L-methionine [S]-sulfoximine (MSO) exhibits distinct effects on glutathione (GSH) levels when studied in living organisms (in vivo) versus in a controlled laboratory setting (in vitro). While in vitro studies demonstrate MSO's potential to inhibit a key enzyme in glutathione synthesis, in vivo observations in certain tissues suggest a more complex regulatory environment.
In vitro, MSO has been shown to inhibit γ-glutamylcysteine synthetase, which is the rate-limiting enzyme in the biosynthesis of glutathione nih.gov. This inhibition would be expected to lead to a decrease in glutathione levels. However, studies involving the administration of MSO to rodents have shown that it did not alter the glutathione content in the brains of these animals nih.gov. This discrepancy is thought to be due to the slow turnover rate of glutathione in the brain nih.gov. Additionally, the synthesis of glutathione in the brain may be more dependent on the availability of cysteine rather than glutamine nih.gov.
In contrast to the findings in the brain, in vivo studies on the kidney have demonstrated a significant impact of MSO on glutathione levels. One study found that MSO lowered glutathione concentration by 90% in all parts of the proximal tubule of the kidney, with no changes observed in other parts of the nephron nih.gov. This suggests a tissue-specific effect of MSO on glutathione metabolism.
Table 1: Effects of L-Methionine [S]-Sulfoximine on Glutathione Levels
| Condition | Observation | Tissue/System | Potential Reason |
|---|---|---|---|
| In Vitro | Inhibition of γ-glutamylcysteine synthetase nih.gov | Laboratory assays | Direct enzymatic inhibition |
| In Vivo | No alteration in glutathione content nih.gov | Rodent brain | Slow turnover of glutathione; Cysteine availability as the limiting factor nih.gov |
Interactions with Other Metabolic Enzymes and Pathways
Beyond its well-established role as a glutamine synthetase inhibitor, L-methionine [S]-sulfoximine interacts with several other key metabolic enzymes and signaling pathways, leading to a cascade of downstream cellular effects.
Effects on Ornithine Decarboxylase Activity
L-methionine [S]-sulfoximine has been shown to influence the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. In a model of transient cerebral ischemia, MSO treatment was found to increase ODC activity sigmaaldrich.comutmb.edu. This was accompanied by a significant decrease in the activity of cerebral glutamine synthetase utmb.edu. The elevation in ODC activity suggests a potential link between glutamine metabolism and the polyamine synthesis pathway, which is crucial for cell growth and proliferation.
Table 2: Effect of L-Methionine [S]-Sulfoximine on Ornithine Decarboxylase Activity
| Model System | Effect of MSO | Associated Change |
|---|
Influence on Glutamate Dehydrogenase and Glutamate Synthetase Pathways
The metabolic pathways responsible for glutamate synthesis are also affected by L-methionine [S]-sulfoximine. In the bacterium Klebsiella aerogenes, two primary pathways for glutamate synthesis exist. One involves glutamate dehydrogenase, while the other utilizes glutamine synthetase and glutamate synthetase nih.gov. MSO was found to inhibit both glutamine synthetase and glutamate synthetase in this organism nih.gov. This inhibition prevents the production of glutamine, which is a necessary substrate for glutamate synthesis via the glutamate synthetase enzyme nih.gov. The primary effect of MSO in this context is the disruption of glutamine production, which subsequently halts the glutamate synthetase pathway nih.gov. In the brain, glutamine synthetase is the primary mechanism for ammonia (B1221849) detoxification, converting it into glutamine nih.gov. The glutamate dehydrogenase reaction can proceed in the direction of either glutamate synthesis or degradation, depending on the cellular conditions nih.gov.
Modulation of mTOR Signaling Pathway
Recent research has identified L-methionine [S]-sulfoximine as an activator of the mammalian target of rapamycin (mTOR) signaling pathway nih.gov. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. MSO, along with another non-proteinogenic amino acid, DL-Phosphinothricin, was shown to cause a dose-dependent increase in the phosphorylation of the S6 kinase 1, a downstream target of mTOR nih.gov. This activating effect was particularly pronounced in cells depleted of glutamine, where mTOR activity is typically low nih.gov. Furthermore, the stimulation of mTOR activity by MSO was significantly enhanced by the presence of essential amino acids nih.gov. This suggests that MSO can modulate cellular growth and metabolic signaling through its interaction with the mTOR pathway, especially under conditions of nutrient stress.
Neurological and Neurochemical Research Applications
Impact on Glutamate (B1630785) and Glutamine Homeostasis in the Central Nervous System
MSO's primary mechanism of action, the inhibition of glutamine synthetase, profoundly disrupts the delicate balance of glutamate and glutamine in the brain. This has been a key area of investigation to understand the physiological and pathological roles of these amino acids.
Research has consistently demonstrated that the administration of MSO leads to a significant decrease in the levels of both glutamine and glutamate in the brain. A notable study utilizing a transgenic mouse model of amyotrophic lateral sclerosis (ALS) found that treatment with MSO resulted in a substantial reduction of these amino acids in key brain regions. nih.govresearchgate.net Specifically, glutamine levels were reduced by 60% and glutamate levels by 30% in both the motor cortex and the anterior striatum. nih.gov This effect is a direct consequence of inhibiting glutamine synthetase, the enzyme responsible for converting glutamate and ammonia (B1221849) into glutamine.
| Brain Region | Percent Reduction in Glutamine | Percent Reduction in Glutamate |
| Motor Cortex | 60% | 30% |
| Anterior Striatum | 60% | 30% |
Data from a study on a transgenic mouse model of ALS treated with L-Methionine-[S]-Sulfoximine. nih.gov
| Neurochemical | Effect of L-Methionine-[S]-Sulfoximine |
| GABA | Levels are affected |
| Glutathione (B108866) | In vivo brain levels may not be significantly altered due to slow turnover |
Research into Excitotoxicity and Neuroprotection
MSO's ability to modulate glutamate levels has made it a valuable compound for studying excitotoxicity, a process where excessive stimulation of neurons by neurotransmitters like glutamate leads to cell damage and death.
The excitotoxic effects of MSO are believed to stem from its structural similarity to glutamate, allowing it to interact with the glutamate system. nih.gov Research suggests that MSO's toxicity is not due to direct activation of glutamate receptors, but rather an indirect mechanism involving the release of endogenous glutamate. nih.gov This increased release of glutamate then over-activates glutamate receptors, leading to the cascade of events that result in excitotoxic cell death. nih.gov
Studies have shown that MSO application in vitro can evoke a sustained depolarization of neurons, an effect that can be blocked by antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This indicates that the excitotoxic effects of MSO are mediated through the activation of NMDA receptors. Furthermore, research has demonstrated that MSO treatment leads to a significant release of glutamate, and this release is partially reduced by the presence of an NMDA receptor antagonist. nih.gov In some experimental models, MSO has also been shown to increase the levels of the NMDA receptor itself. researchgate.net
| Experimental Observation | Implication for MSO's Mechanism |
| Sustained neuronal depolarization blocked by NMDA antagonist | MSO's effects are mediated through NMDA receptor activation |
| Significant glutamate release, partially attenuated by NMDA antagonist | MSO induces glutamate release, which in turn activates NMDA receptors |
| Increased NMDA receptor levels in some models | MSO may upregulate the very receptors it indirectly activates |
Neuroprotective Effects in Models of Hyperammonemia and Glutamate Excitotoxicity
Research has demonstrated the neuroprotective potential of L-Methionine-[S]-sulfoximine in experimental models of hyperammonemia and glutamate excitotoxicity. nih.gov In conditions of hyperammonemia, which can arise from liver disease or inborn errors of the urea (B33335) cycle, excess ammonia in the brain leads to an overproduction of glutamine in astrocytes. nih.gov This accumulation of glutamine can result in astrocyte swelling and cerebral edema. nih.gov Furthermore, astrocytic glutamine serves as a precursor for the excitatory neurotransmitter glutamate, and its excess can contribute to excitotoxicity, a process implicated in neuronal damage. nih.gov
Studies in rodent models of acute liver disease and hyperammonemia have shown that pretreatment with MSO offers protection. nih.gov By inhibiting glutamine synthetase, MSO mitigates the excessive production of glutamine, thereby addressing a key factor in the neurotoxicity associated with these conditions. nih.gov In hyperammonemic rats, pretreatment with MSO was found to prevent most of the changes in the concentrations of large neutral amino acids in the brain, suggesting that the rise in brain glutamine is a critical factor in altering the transport of these amino acids across the blood-brain barrier. nih.gov The neuroprotective effects are attributed to the reduction of glutamine-induced osmotic stress and the downstream decrease in glutamate-mediated excitotoxicity. nih.gov
| Experimental Model | Key Findings | Mechanism of Action |
|---|---|---|
| Acute Murine Model of Liver Disease | Animals were protected by prior administration of MSO. nih.gov | Inhibition of glutamine synthetase, leading to reduced glutamine production. nih.gov |
| Hyperammonemic Rats | Prevented most ammonium (B1175870) salt-induced changes in the concentrations of neutral amino acids in the brain. nih.gov | Suggests that elevated brain glutamine alters amino acid transport across the blood-brain barrier. nih.gov |
Investigations in Neurodegenerative Disease Models
The role of glutamate excitotoxicity in the pathogenesis of neurodegenerative diseases has led to the investigation of L-Methionine-[S]-sulfoximine in relevant animal models.
In the context of Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease characterized by the progressive loss of motor neurons, glutamate toxicity has been proposed as a contributing mechanism. nih.gov Research utilizing the SOD1(G93A) transgenic mouse model of ALS has explored the effects of MSO. Treatment with MSO in these mice resulted in a significant reduction of glutamine synthetase activity by 85%. nih.gov This led to a 60% decrease in brain glutamine levels and a 30% reduction in brain glutamate levels in both the motor cortex and the anterior striatum. nih.gov
Crucially, this modulation of glutamine and glutamate levels was associated with a significant extension of lifespan in the SOD1(G93A) mice by 8%. nih.gov Further investigation into the specific isomers of methionine sulfoximine (B86345) revealed that the therapeutic effect is attributable to the L-methionine-S-sulfoximine isomer, which is the known inhibitor of glutamine synthetase. nih.gov The L-methionine-R-sulfoximine isomer, which does not inhibit the enzyme, did not extend the lifespan of the ALS model mice.
| Parameter | Observed Effect | Reference |
|---|---|---|
| Glutamine Synthetase Activity | Reduced by 85% | nih.gov |
| Brain Glutamine Levels | Reduced by 60% | nih.gov |
| Brain Glutamate Levels | Reduced by 30% | nih.gov |
| Lifespan | Extended by 8% | nih.gov |
Interestingly, the therapeutic effects of MSO in the SOD1(G93A) mouse model of ALS exhibit significant gender-specific differences. While MSO treatment improves the survival of both male and female mice, the effect is significantly greater in females. In control, saline-treated groups, female mice already display a delayed neuromuscular degeneration compared to their male counterparts. MSO treatment further delays this disease progression in females to a greater extent than in males.
The underlying reasons for this gender dimorphism appear to be linked to sex hormones. Studies have shown that ovariectomy or castration completely abolishes the beneficial effects of MSO on both survival and neuromuscular deterioration. This suggests that the neuroprotective pathway influenced by MSO is, at least in part, dependent on the presence of female sex hormones.
The critical role of the glutamate-glutamine cycle in synaptic plasticity and cognitive functions has raised questions about the potential impact of glutamine synthetase inhibition on learning and memory. However, research in this area suggests that chronic inhibition of this enzyme by L-Methionine-[S]-sulfoximine is not associated with learning and memory impairments in mice. nih.gov This finding indicates that the central nervous system may possess compensatory mechanisms that maintain cognitive function despite a significant reduction in glutamine synthesis.
Role in Seizure Induction and Suppression Mechanisms
One of the well-documented effects of L-Methionine-[S]-sulfoximine is its ability to induce convulsions, an action that is closely linked to its inhibition of glutamine synthetase. nih.gov The precise mechanism by which this inhibition leads to seizures is still under investigation, but it is thought to involve disruptions in the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission.
The convulsant effects of L-Methionine-[S]-sulfoximine are not uniform across different species. There is a marked species-specific sensitivity to the seizure-inducing properties of this compound. Notably, dogs are particularly susceptible to MSO-induced convulsions, requiring much lower doses to elicit this effect compared to other species. nih.gov In contrast, primates, including humans, have been shown to be relatively resistant to the convulsant effects of MSO. nih.gov This species-dependent sensitivity is a critical consideration in the experimental use of MSO and in evaluating its potential therapeutic applications. Research has also identified different inbred lines of mice that exhibit varying sensitivity to MSO-induced seizures, with "MSO-Fast" mice being highly sensitive and "MSO-Slow" mice being highly insensitive. pnas.org
| Compound Name |
|---|
| L-Methionine-[S]-Sulfoximine |
| Glutamine |
| Glutamate |
| Ammonia |
| GABA (Gamma-Aminobutyric Acid) |
Relationship between GS Inhibition and Convulsant Action
The primary mechanism underlying MSO's convulsant action is the disruption of the glutamate-glutamine cycle in the brain. nih.govnih.gov GS, predominantly located in astrocytes, plays a crucial role in this cycle by converting glutamate, the principal excitatory neurotransmitter, into glutamine. wikipedia.org Glutamine is then transported to neurons, where it is converted back to glutamate for use as a neurotransmitter. By irreversibly inhibiting GS, L-Methionine [S]-Sulfoximine effectively blocks the astrocytic uptake and conversion of glutamate. wikipedia.orgnih.gov
This blockade leads to an accumulation of glutamate in the extracellular space, resulting in excessive neuronal excitation, a state known as excitotoxicity. wikipedia.org This hyperexcitability can damage neurons and is a key factor in the initiation and propagation of seizures. nih.gov The administration of MSO has been shown to significantly reduce the levels of both glutamine and glutamate in the brain, reflecting the disruption of this critical metabolic pathway. nih.gov
Research in animal models has provided quantitative evidence for the impact of MSO on brain neurochemistry. For instance, in a study on a mouse model of amyotrophic lateral sclerosis (ALS), treatment with MSO led to a significant reduction in the cerebral concentrations of glutamine and glutamate. nih.gov
Effect of L-Methionine [S]-Sulfoximine on Brain Neurotransmitter Levels
| Neurotransmitter | Percentage Reduction in Motor Cortex | Percentage Reduction in Anterior Striatum |
|---|---|---|
| Glutamine | ~60% | ~60% |
| Glutamate | ~30% | ~30% |
This table illustrates the approximate percentage reduction in glutamine and glutamate levels in specific brain regions of mice following the administration of L-Methionine [S]-Sulfoximine, as reported in a study by Ghoddoussi et al. (2010). nih.gov
These findings underscore the direct relationship between the inhibition of glutamine synthetase by L-Methionine [S]-Sulfoximine and its convulsant effects, mediated by the disruption of glutamate homeostasis.
Modulation by Methionine Administration
The convulsant effects of L-Methionine [S]-Sulfoximine can be modulated by the administration of methionine. pnas.org Research has indicated that methionine can offer a protective effect against seizures induced by MSO. pnas.org However, this protective action is not believed to be a result of methionine directly counteracting the inhibitory effect of MSO on glutamine synthetase. pnas.org
The prevailing hypothesis for methionine's protective mechanism is competition for transport across the blood-brain barrier. pnas.org It is suggested that L-Methionine [S]-Sulfoximine and methionine share a common active transport system for entry into the brain. pnas.org By administering an excess of methionine, the transport of MSO into the central nervous system can be competitively inhibited, thereby reducing its concentration in the brain and attenuating its convulsant effects. pnas.org
Studies have shown that when methionine is administered intraventricularly, it has little protective effect against MSO that is also administered intraventricularly or intraperitoneally. pnas.org This observation supports the idea that the protective effect of methionine is primarily at the level of transport into the brain, rather than a direct biochemical interaction with MSO or the glutamine synthetase enzyme within the brain. pnas.org Therefore, the modulation of L-Methionine [S]-Sulfoximine's convulsant action by methionine is largely a pharmacokinetic interaction related to transport, rather than a pharmacodynamic one at the site of enzymatic action.
Applications in Cellular and Developmental Biology Research
Cell Line Selection and Genetic Transformation Systems
MSO is a cornerstone of the glutamine synthetase (GS) selection system, a powerful technique for identifying and isolating cells that have been successfully genetically transformed. This system is widely employed in the production of recombinant proteins and in the genetic modification of both mammalian and plant cells.
L-Methionine-[S]-Sulfoximine-Glutamine Synthetase (MSX-GS) Selection Systems
The MSX-GS selection system is a robust method for selecting genetically modified cells. nih.gov The principle of this system lies in the inhibition of endogenous glutamine synthetase by MSO. nih.gov Glutamine is an essential amino acid for the survival and growth of mammalian cells in culture. nih.gov In a glutamine-free culture medium, cells can only survive if they can synthesize their own glutamine, a reaction catalyzed by GS. nih.govatsjournals.org
MSO, acting as a potent and irreversible inhibitor of GS, creates a selective pressure. nih.govwikipedia.org Cells that have not been successfully transformed with a vector containing a functional GS gene will be unable to produce glutamine in the presence of MSO and will consequently die. nih.gov However, cells that have integrated the recombinant DNA, which includes a gene for GS alongside the gene of interest, will overexpress GS. This overexpression allows them to overcome the inhibitory effect of MSO, synthesize sufficient glutamine, and proliferate in the selective, glutamine-free medium. nih.govatsjournals.org This selection method is noted for its efficiency, often requiring only a single amplification step, which significantly reduces the time required to generate stable and highly productive cell lines compared to other systems like the dihydrofolate reductase (DHFR) system. nih.gov
Application in Chinese Hamster Ovary (CHO) Cells for Protein Production
Chinese Hamster Ovary (CHO) cells are the most commonly used mammalian cell line for the production of therapeutic recombinant proteins. nih.govatsjournals.orgresearchgate.net The MSX-GS selection system is extensively used to develop high-yielding CHO cell lines. atsjournals.orgnih.gov In this system, CHO cells are transfected with an expression vector that carries both the gene for the desired protein and the GS gene.
Following transfection, the cells are cultured in a glutamine-free medium containing MSO. Only the successfully transfected cells that express high levels of GS can survive and grow. This process selects for clones that have integrated the vector into transcriptionally active regions of their genome, leading to high expression of both the GS gene and the linked gene of interest. Researchers can modulate the concentration of MSO to control the selection stringency. medchemexpress.com For instance, studies have used varying concentrations of MSO (e.g., 0 µM, 25 µM, and 50 µM) to select for CHO cell clones producing monoclonal antibodies. nih.gov Interestingly, in GS-knockout CHO cell lines, high-producing clones can be generated even in the absence of MSO due to the inherent stringency of the system. nih.gov The use of GS-knockout host cells has been shown to improve selection stringency and increase the efficiency of identifying high-producing clones. nih.gov
| Cell Line | Selection Agent | Key Feature of Selection System | Outcome |
| CHO-K1 | Methionine Sulfoximine (B86345) (MSX) | Inhibition of endogenous glutamine synthetase. | Selection of clones with high GS and recombinant protein expression. |
| GS-knockout CHO | None (or MSX) | Lacks endogenous glutamine synthetase, making glutamine supplementation or GS transgene expression essential for survival. | Improved selection stringency and generation of high-producing clones, even without MSX. |
Use in Plant Genetic Transformation (e.g., Orchids)
Beyond mammalian cells, the MSX-GS system has been adapted for the genetic transformation of plants. A notable example is its application in orchids, where efficient and reproducible transformation systems are crucial for molecular breeding and the introduction of commercially valuable traits. core.ac.uk
In a study on Dendrobium hybrids, MSO was used as a novel selection agent for transgenic plants carrying the bialaphos (B1667065) resistance (bar) gene. core.ac.uk Following biolistic bombardment with the gene construct, the orchid tissues were cultured on a medium containing MSO. The selection process involved a recovery period on MSO-free medium followed by two stages on media with increasing concentrations of MSO (e.g., 0.5 to 10 µM, depending on the hybrid). core.ac.uk This method successfully yielded independent transgenic orchid lines, with the presence of the transgene confirmed by molecular analyses. core.ac.uk The use of MSO as a selection agent in this context offers significant time and economic savings, facilitating functional genomics and genetic engineering in orchids. core.ac.uk
Cellular Stress Responses and Survival
MSO is also a valuable tool for investigating cellular stress responses, particularly in the context of hyperoxia and oxidative stress. By inhibiting glutamine synthetase, MSO allows researchers to probe the roles of glutamine metabolism in cell survival and defense against cellular damage.
Impact on Cell Survival in Hyperoxic Conditions
Hyperoxia, a condition of excess oxygen supply, can lead to cellular damage through the production of reactive oxygen species. Research has shown that glutamine metabolism plays a protective role against hyperoxic cell injury. In a study using A549 human lung adenocarcinoma cells, inhibition of glutamine synthetase with MSO was found to decrease cell survival in hyperoxic conditions.
Cells cultured without supplemental glutamine but treated with MSO showed lower survival rates in a hyperoxic environment compared to untreated cells. atsjournals.org This effect could be reversed by the addition of supplemental glutamine, indicating that the endogenous synthesis of glutamine by GS is crucial for mitigating hyperoxic cell injury. atsjournals.org These findings suggest that GS activity is a key component of the cellular defense mechanism against oxygen toxicity.
| Cell Line | Condition | Treatment | Effect on Cell Survival |
| A549 | Hyperoxia | MSO (in glutamine-free media) | Decreased survival |
| A549 | Hyperoxia | MSO + Supplemental Glutamine | Rescue from cell death |
Effects on Oxidative Stress Responses
Oxidative stress arises from an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive intermediates. L-Methionine [S]-Sulfoximine can influence oxidative stress responses, primarily through its indirect effect on the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govnih.gov
MSO is known to inhibit not only glutamine synthetase but also γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in the biosynthesis of glutathione. medchemexpress.com However, its inhibitory effect on GCL is considerably less potent than that of other compounds like buthionine sulfoximine (BSO). nih.gov By partially inhibiting GCL, MSO can lead to a reduction in intracellular glutathione levels. nih.gov This depletion of glutathione can, in turn, increase the susceptibility of cells to oxidative stress and injury. For example, in alveolar type II pneumocytes, a reduction in intracellular glutathione was shown to significantly increase the cells' susceptibility to hyperoxia-induced injury.
The impact of MSO on glutathione levels and oxidative stress has been explored in the context of recombinant protein production in CHO cells. Partial inhibition of GCL activity in a medium containing 75 µM MSX was found to increase the productivity of a monoclonal antibody. nih.gov This suggests a complex relationship between MSO-induced stress and cellular productivity.
Influence on Cell Proliferation and Apoptosis in Specific Cell Lines (e.g., PC12 cells)
Information specifically detailing the influence of L-Methionine [S]-Sulfoximine on cell proliferation and apoptosis in PC12 cells is not available in the reviewed scientific literature. Research has been conducted on similar compounds, such as buthionine sulfoximine, which was found to induce apoptosis in PC12 cells through the depletion of glutathione. However, direct studies on L-Methionine [S]-Sulfoximine's effects on this specific cell line are not sufficiently documented to be included.
Investigations into Cell Wall Synthesis in Prokaryotes
L-Methionine [S]-Sulfoximine has been utilized in research to investigate the synthesis of the bacterial cell wall, a critical structure for prokaryotic survival. The integrity of the cell wall, primarily composed of peptidoglycan, is essential for protecting the bacterium from osmotic stress and maintaining its shape. The synthesis of this structure is a complex process involving numerous enzymatic steps. MSO's role in these investigations stems from its potent inhibition of glutamine synthetase. This enzyme catalyzes the formation of L-glutamine from L-glutamate and ammonia (B1221849), a central step in nitrogen assimilation. L-glutamine is a vital precursor for the biosynthesis of various cellular components, including key elements of the bacterial cell wall. In pathogenic mycobacteria, for instance, glutamine synthetase is directly involved in producing a unique poly-L-glutamate-glutamine component of the cell wall, making the enzyme a critical factor in cell wall development. medchemexpress.comsigmaaldrich.com
Inhibition of Glutamine Synthetase in Prokaryotic Systems (e.g., Mycobacterium tuberculosis, Klebsiella aerogenes)
The inhibitory effect of L-Methionine [S]-Sulfoximine on glutamine synthetase (GS) is well-documented in various prokaryotic systems. MSO acts as an irreversible inhibitor by mimicking a transition state of the enzyme's natural substrate. wikipedia.org
In Mycobacterium tuberculosis , the bacterium responsible for tuberculosis, four glutamine synthetase homologues are encoded, but the GlnA1 enzyme is the primary, essential GS for growth. medchemexpress.comresearchgate.net MSO specifically targets and inhibits this GlnA1 enzyme. nih.govnih.gov This inhibition halts the growth of M. tuberculosis in laboratory cultures and within infected macrophages. nih.gov However, the bacterium can develop resistance to MSO at a high frequency (approximately 10⁻⁵). nih.govnih.gov This resistance is typically achieved through a single nucleotide deletion in the region of the glnA1 gene, which leads to increased expression of the GlnA1 protein, or by upregulating another glutamine synthetase, GlnA3. nih.govnih.gov
In Klebsiella aerogenes , MSO also effectively inhibits growth by targeting glutamine synthetase. wikipedia.org Wild-type strains of K. aerogenes are relatively resistant to MSO. However, mutant strains that have lost the glutamate (B1630785) dehydrogenase pathway for glutamate synthesis become highly sensitive to MSO. wikipedia.orgselleckchem.com In these mutants, the inhibition of glutamine synthetase by MSO prevents the production of glutamine, which is essential for the subsequent synthesis of glutamate, thereby halting growth. wikipedia.orgselleckchem.com This growth inhibition can be overcome by supplying the bacteria with external glutamate or glutamine. wikipedia.org
| Prokaryotic System | Target Enzyme | Observed Effects of L-Methionine [S]-Sulfoximine | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | Glutamine Synthetase (GlnA1) | Inhibition of bacterial growth in culture and macrophages; high rate of spontaneous resistance via glnA1 upregulation. | researchgate.netnih.govnih.gov |
| Klebsiella aerogenes (glutamate dehydrogenase mutant) | Glutamine Synthetase | Inhibition of growth, which is reversible with the addition of glutamine or glutamate. | wikipedia.orgselleckchem.com |
Disruption of Bacterial Cell Wall Development
The inhibition of glutamine synthetase by L-Methionine [S]-Sulfoximine directly leads to the disruption of bacterial cell wall development, particularly in certain pathogens. The synthesis of the peptidoglycan layer and other unique cell wall components requires a steady supply of specific precursors, many of which are derived from glutamine.
In pathogenic mycobacteria, the GlnA1 enzyme is not only central to nitrogen metabolism but also plays a direct role in cell wall biosynthesis. medchemexpress.comsigmaaldrich.com It is involved in the synthesis of a poly-L-glutamate-glutamine structure that is an exclusive component of the cell wall in these pathogenic species. medchemexpress.comsigmaaldrich.com By inhibiting GlnA1, MSO effectively cuts off the supply of glutamine needed for the creation of this polymer. This action disrupts the formation and integrity of the cell wall. A compromised cell wall cannot protect the bacterium from environmental stresses, ultimately leading to a failure in its development and viability. The extracellular location of the GlnA1 enzyme in M. tuberculosis further highlights its role in interacting with the cellular environment and constructing the outer protective layers. sigmaaldrich.com
Emerging Research Areas and Potential Therapeutic Avenues
L-Methionine-[S]-Sulfoximine in Cancer Research
The role of glutamine metabolism in cancer is a key area of investigation. Cancer cells often exhibit a high demand for glutamine to support rapid proliferation, making the inhibition of its synthesis a promising therapeutic strategy.
Inhibition of Glutamine Synthetase in Glioma Vascular Permeability
Recent studies have investigated the effect of inhibiting glutamine synthetase (GS) on the vascular permeability of gliomas. In a study using C6 glioma rat models, administration of MSO led to a notable increase in tumor vascular permeability. The underlying mechanism involves a cascade of biochemical events initiated by the inhibition of GS.
The inhibition of GS by MSO results in decreased glutamine levels and a corresponding increase in glutamate (B1630785) concentrations within the tumor tissue. researchgate.net This elevation in glutamate activates N-methyl-D-aspartate (NMDA) receptors, which in turn stimulates nitric oxide synthase (NOS) activity. researchgate.net The subsequent rise in nitric oxide (NO), a potent vasodilator, is believed to be the primary cause of the observed increase in vascular permeability in gliomas.
| Parameter | Effect of MSO Administration | Implication |
| Glutamine Synthetase (GS) Activity | Markedly Decreased researchgate.net | Successful target engagement by MSO. |
| Glutamate (Glu) Concentration | Increased researchgate.net | Substrate accumulation due to GS inhibition. |
| Glutamine (Gln) Concentration | Decreased | Product depletion due to GS inhibition. |
| NMDA Receptor Levels | Increased researchgate.net | Activated by elevated glutamate levels. |
| Nitric Oxide Synthase (NOS) Activity | Enhanced researchgate.net | Stimulated by NMDA receptor activation. |
| Nitric Oxide (NO) Concentration | Elevated | Increased production due to higher NOS activity. |
| Vascular Permeability | Increased | Vasodilatory effect of increased Nitric Oxide. |
Radiosensitization Effects in Tumor Treatment
The potential for sulfoximine (B86345) compounds to act as radiosensitizing agents has been explored, primarily through the action of related molecules like L-buthionine-S,R-sulfoximine (BSO). These agents enhance the efficacy of radiotherapy by depleting intracellular levels of glutathione (B108866) (GSH), a major antioxidant that protects cancer cells from the damaging effects of ionizing radiation. mdpi.com
BSO, a potent inhibitor of γ-glutamylcysteine synthetase (the rate-limiting enzyme in GSH synthesis), has been shown to deplete tumor glutathione levels significantly. mdpi.comnih.gov In preclinical models of intracerebral human glioma xenografts, BSO-mediated glutathione depletion enhanced the therapeutic activity of interstitial radiotherapy, leading to a notable increase in median survival. nih.gov This strategy of targeting antioxidant defenses represents a promising approach to overcoming radioresistance in tumors. mdpi.com
Implications for Metastasis and Tumor Growth
Many cancer cells are highly dependent on a steady supply of methionine, an essential amino acid, for growth, protein synthesis, and epigenetic modifications. nih.govnih.gov Methionine restriction or deprivation has been shown to inhibit metastasis and induce apoptosis in various cancer models. nih.gov
L-Methionine-[S]-sulfoximine, by inhibiting glutamine synthetase, can impact tumor growth. Since glutamine is a key nitrogen donor for the synthesis of nucleotides and other essential molecules, its depletion can slow cancer cell proliferation. Research has shown that MSO can inhibit the growth of human pancreatic cancer cells by interfering with the cell cycle and inducing apoptosis. nih.gov Furthermore, inhibiting methionine processing enzymes, such as methionine aminopeptidase-2 (MetAP2), has been demonstrated to block angiogenesis and tumor growth in a variety of cancer xenografts. nih.gov
Role in Other Disease Models and Therapeutic Strategies
Beyond cancer, the ability of MSO to modulate glutamine and ammonia (B1221849) metabolism makes it a candidate for investigation in other pathological conditions.
Acute Liver Disease Models
Hyperammonemia, a hallmark of acute liver failure, leads to severe neurological complications, including cerebral edema and hepatic encephalopathy. nih.govwayne.edu The neurotoxicity is largely attributed to the excess production of glutamine in the brain from ammonia. nih.gov
MSO has demonstrated protective effects in animal models of acute liver disease. nih.gov By inhibiting glutamine synthetase, MSO prevents the excessive accumulation of brain glutamine, thereby mitigating ammonia-induced astrocyte swelling and other neurological symptoms. nih.govnih.gov In a mouse model of acute liver failure, an MSO-based glutamine synthetase inhibitor was shown to increase survival and reduce the inflammatory cytokine response. wayne.edusemanticscholar.org
| Condition | Effect of MSO | Mechanism |
| Acute Liver Failure | Increased survival semanticscholar.org | Reduces inflammatory cytokine response. |
| Hyperammonemia | Neuroprotective nih.gov | Decreases brain glutamine production. |
| Hepatic Encephalopathy | Attenuates symptoms | Prevents ammonia-induced astrocyte swelling. |
Inborn Errors of the Urea (B33335) Cycle
Inborn errors of the urea cycle are genetic disorders that impair the body's ability to detoxify ammonia, leading to recurrent and life-threatening episodes of hyperammonemia. nih.govstonybrookmedicine.edu The resulting neurological damage is a major consequence of these conditions. nih.gov
The therapeutic administration of MSO is considered a potential strategy for managing hyperammonemia in these disorders. nih.gov By inhibiting glutamine synthetase, MSO can lower the elevated levels of brain glutamine that contribute to neurotoxicity. nih.gov In hyperammonemic rat models, MSO was shown to decrease the uptake of tryptophan into the brain, a process that is elevated in hyperammonemia and linked to alterations in neurotransmitter synthesis. nih.gov This suggests that by controlling glutamine levels, MSO could help normalize brain chemistry in patients with urea cycle disorders. nih.govnih.gov
Peptide and Polypeptide Derivatives with L-Methionine-[S]-Sulfoximine Residues
The incorporation of L-Methionine-[S]-Sulfoximine (MSO) into peptide and polypeptide chains represents a significant strategy in the design of potent and selective enzyme inhibitors. MSO is recognized as an inhibitor of several enzymes, most notably glutamine synthetase (GS), where it mimics the tetrahedral transition state of the enzymatic reaction. nih.gov While small-molecule sulfoximines like MSO and its derivatives are well-studied, the synthesis of complex polypeptides containing MSO residues has historically been challenging. nih.govresearchgate.net Recent advancements, however, have enabled the direct and site-selective formation of methionine sulfoximine within unprotected polypeptides, opening new avenues for research and therapeutic development. nih.govau.dk
Design and Synthesis of L-Methionine-[S]-Sulfoximine-Containing Polypeptides
The primary challenge in creating MSO-containing polypeptides has been the lack of accessible synthetic methods for such complex macromolecules. nih.govresearchgate.net A significant breakthrough has been the development of a straightforward, late-stage method for the one-step oxidation of methionine residues directly within existing polypeptide chains to yield the desired NH-sulfoximines. nih.govresearchgate.net
This synthetic strategy typically involves the oxidation of the methionine thioether using an oxidizing agent like (diacetoxyiodo)benzene (B116549) in the presence of an ammonium (B1175870) source, such as ammonium carbamate. nih.govmdpi.com The reaction is generally performed in methanol, and for peptides with poor solubility, a partially aqueous co-solvent system can be employed. nih.gov A brief optimization of reaction conditions found that using 2.5 equivalents of PhI(OAc)₂ and 20 equivalents of NH₂COONH₄ provided the desired product in high yield. nih.gov
A key advantage of this method is its broad compatibility with a wide range of other amino acid residues within the polypeptide. The reaction tolerates bulky adjacent residues, charged residues (like lysine, arginine, aspartate, and glutamate), and even readily oxidizable residues such as tyrosine and tryptophan. nih.gov This tolerance allows for the direct conversion of methionine in diverse and complex peptide sequences, including naturally occurring ones. nih.gov
The successful synthesis of various MSO-containing peptides has been demonstrated, with yields varying depending on the specific peptide sequence and its solubility. nih.gov
Table 1: Synthesis of L-Methionine-[S]-Sulfoximine-Containing Polypeptides via Late-Stage Oxidation Yields were calculated by RP-HPLC. For peptides with poor solubility in Methanol (MeOH), a 20% water co-solvent was used.
| Entry | Peptide Sequence (pre-oxidation) | Reaction Solvent | Yield (%) |
| 1 | Ac-MGDFQ-NH₂ | MeOH | 85 |
| 2 | Ac-MGKFQ-NH₂ | MeOH / H₂O | 50 |
| 3 | Ac-YGMLNP-NH₂ | MeOH | 92 |
| 4 | Ac-VGMSWP-NH₂ | MeOH | 86 |
| 5 | Ac-FPQSGM-NH₂ | MeOH | 84 |
| 6 | Ac-MGRFTINP-NH₂ | MeOH | 67 |
| 7 | Ac-RPKPQQFFGLM-NH₂ (Substance P) | MeOH / H₂O | 65 |
| 8 | Ac-SYSMEHFRWGKPV-NH₂ (α-MSH) | MeOH / H₂O | 76 |
Source: Adapted from research findings on the direct formation and site-selective elaboration of this compound in polypeptides. nih.gov
Furthermore, the newly installed sulfoximine NH group can be chemoselectively modified. This subsequent elaboration, for instance through a copper(II)-mediated N-H cross-coupling with arylboronic acids, allows for the incorporation of diverse chemical structures, serving as a new site for bioorthogonal bioconjugation. nih.govresearchgate.net
Enhanced Inhibitory Potency and Selectivity
A primary motivation for designing polypeptides with MSO residues is to enhance the inhibitory potency and selectivity compared to the MSO amino acid alone. nih.gov The peptide backbone can provide additional interaction points with the target enzyme, potentially leading to tighter binding and greater specificity. The sulfoximine moiety itself is considered a mimetic of the tetrahedral transition state in enzyme inhibition, and embedding this feature within a larger peptide structure is a promising strategy for developing improved inhibitors. nih.govresearchgate.net
To explore the bioactivity of these novel polypeptides, a series of MSO-containing peptides were screened for their ability to inhibit glutamine synthetase (GS). nih.gov The results of these assays, performed at a 1 mM inhibitor concentration, confirmed that incorporating the MSO residue into a peptide sequence can lead to significantly improved inhibitory activity. nih.govresearchgate.net
Several of the tested peptides demonstrated inhibition of glutamine synthetase, with three peptides in particular exhibiting inhibitory activity greater than that of the parent MSO molecule. nih.govresearchgate.net
Table 2: Relative Inhibitory Activity of MSO-Containing Peptides on Glutamine Synthetase (GS) Activity was compared to the inhibition by L-Methionine-[S]-Sulfoximine (MSO) alone at a 1 mM concentration. Higher "Relative GS Inhibition" indicates greater potency.
| Inhibitor | Peptide Sequence | Relative GS Inhibition |
| MSO | (Reference Compound) | Baseline |
| Peptide 1b | Ac-M(SO)(NH)GDFQ-NH₂ | Lower than MSO |
| Peptide 2b | Ac-M(SO)(NH)GKFQ-NH₂ | Higher than MSO |
| Peptide 3b | Ac-YGM(SO)(NH)LNP-NH₂ | Lower than MSO |
| Peptide 4b | Ac-VGM(SO)(NH)SWP-NH₂ | Lower than MSO |
| Peptide 5b | Ac-FPQSGM(SO)(NH)-NH₂ | Lower than MSO |
| Peptide 6b | Ac-M(SO)(NH)GRFTINP-NH₂ | Higher than MSO |
| Peptide 7b | Ac-RPKPQQFFGLM(SO)(NH)-NH₂ | Similar to MSO |
| Peptide 8b | Ac-SYSM(SO)(NH)EHFRWGKPV-NH₂ | Higher than MSO |
Source: Based on data from studies on the bioactivity of this compound-containing polypeptides. nih.govresearchgate.netresearchgate.net
Q & A
Q. How does L-Methionine [S]-Sulfoximine (MSO) inhibit glutamine synthetase (GS) in astrocytes, and what methodological considerations are critical for in vitro studies?
MSO acts as a transition-state analog of glutamine synthetase, competitively binding to the enzyme’s active site and blocking ATP-dependent conversion of glutamate and ammonia to glutamine . For in vitro studies:
- Concentration optimization : Use 1–5 mM MSO in cell culture media to achieve >90% GS inhibition, validated via Western blot (GS protein levels) or colorimetric assays (glutamine depletion) .
- Solubility and stability : Prepare stock solutions in sterile water (40 mg/mL solubility at 25°C) and store at -80°C for ≤6 months to prevent degradation .
- Control experiments : Include untreated cells and cells treated with GS activators (e.g., L-glutamate) to confirm inhibition specificity .
Q. What experimental designs are appropriate for studying MSO’s role in glutathione (GSH) depletion and oxidative stress models?
MSO inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis . Key steps:
- Time-course analysis : Treat cells with 0.5–2 mM MSO for 6–24 hours and measure GSH levels via HPLC or fluorescent probes (e.g., monochlorobimane) .
- Oxidative stress induction : Combine MSO with pro-oxidants (e.g., H2O2) to amplify ROS accumulation, monitored via DCFH-DA fluorescence .
- Rescue experiments : Co-administer N-acetylcysteine (NAC) to restore GSH pools and validate mechanistic links .
Q. How can researchers validate MSO’s stereochemical specificity in enzyme inhibition assays?
The [S]-sulfoximine isomer is the biologically active form. Methodological safeguards include:
- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Ascentis® Express OH5) to confirm ≥98% enantiomeric purity .
- Enzyme kinetics : Compare inhibition constants (Ki) of racemic mixtures ([R,S]-MSO) versus enantiopure [S]-MSO. The [S]-isomer typically shows 10–100x higher affinity for GS .
Advanced Research Questions
Q. How can contradictory data on MSO’s regional efficacy in brain tissue be resolved?
MSO’s inhibition of GS varies across brain regions due to differential enzyme expression and blood-brain barrier permeability . To address discrepancies:
Q. What advanced techniques are used to analyze MSO’s impact on dynamic metabolic fluxes in cancer cells?
Employ <sup>13</sup>C-tracer dynamic metabolic flux analysis (DMFA) to map real-time changes in central carbon metabolism:
Q. How does MSO enhance the efficacy of mTOR inhibitors like everolimus in renal cancer models?
MSO synergizes with mTOR inhibitors by dual-targeting glutamine metabolism:
- Lipid deposition assays : Treat ccRCC cells with 2 mM MSO + 10 nM everolimus and quantify lipid droplets via Oil Red O staining .
- Metabolomic profiling : Use GC-MS to measure PHF8-GLUL axis intermediates (e.g., α-ketoglutarate, glutamate) and validate pathway repression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
